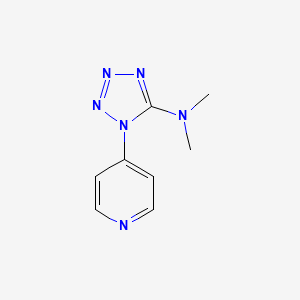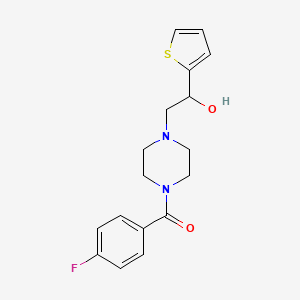![molecular formula C16H17NO4S2 B2924729 Methyl 3-[[(E)-2-phenylethenyl]sulfonylamino]-3-thiophen-2-ylpropanoate CAS No. 1030762-70-9](/img/structure/B2924729.png)
Methyl 3-[[(E)-2-phenylethenyl]sulfonylamino]-3-thiophen-2-ylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Methyl 3-[[(E)-2-phenylethenyl]sulfonylamino]-3-thiophen-2-ylpropanoate” is a complex organic molecule. It contains a thiophene ring, a phenyl group, a sulfonylamino group, and a propanoate ester group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The thiophene ring, for example, is aromatic and therefore relatively stable, but can undergo electrophilic aromatic substitution reactions . The sulfonylamino group could participate in various reactions such as elimination, substitution, or addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. While specific properties for this compound are not available, we can infer that its solubility, melting point, boiling point, and reactivity would be influenced by its functional groups .科学的研究の応用
Antiandrogen Activity
- Synthesis and Structure-Activity Relationships in Antiandrogens : Tucker, Crook, and Chesterson (1988) synthesized and tested a series of compounds, including derivatives of Methyl 3-[[(E)-2-phenylethenyl]sulfonylamino]-3-thiophen-2-ylpropanoate, for antiandrogen activity. They discovered novel, potent antiandrogens in the methyl series that are peripherally selective, with one of these compounds currently being developed for treating androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).
Synthesis of Derivatives
- Synthesis of 3-(Phenylsulfonimidoyl)propanoate Derivatives : Tye and Skinner (2002) described the synthesis of a range of 3-(phenylsulfonimidoyl)propanoate derivatives. Their research involved the imination of the key sulfoxide methyl 3-(penylsulfinyl)propanoate, showing interesting conformational properties in the derivatives, indicating potential for diverse chemical applications (Tye & Skinner, 2002).
Antimicrobial Properties
- Synthesis and Antimicrobial Evaluation of Novel Compounds : Darwish et al. (2014) aimed to synthesize new heterocyclic compounds incorporating a sulfamoyl moiety, suitable as antimicrobial agents. Their study included derivatives of this compound, showing promising antibacterial and antifungal results (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Electrochemical Applications
- Electrochemical Capacitor Applications : Ferraris, Eissa, Brotherston, and Loveday (1998) evaluated the performance of electroactive polymers derived from 3-(phenylthiophene) derivatives for capacitor applications. This study suggests potential uses in energy storage and electronic devices (Ferraris, Eissa, Brotherston, & Loveday, 1998).
Pharmaceutical Applications
- Resolution and Determination of Active Enantiomer in Antiandrogens : Tucker and Chesterson (1988) conducted a study on the nonsteroidal antiandrogen 4'-cyano-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-3'-(trifluoromethyl)-propionanilide, a related compound. This research is significant for understanding the stereochemistry and activity of such compounds in pharmaceutical applications (Tucker & Chesterson, 1988).
将来の方向性
作用機序
Target of Action
It is known that sulfonylamino azinones, a class of compounds to which this molecule belongs, have been extensively studied for their biological activities . They have been found to possess diuretic, antihypertensive, anti-inflammatory, and anticancer activities . This suggests that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.
Mode of Action
Sulfonylamino azinones, including this compound, are known to interact with their targets in a way that modulates their activity . This modulation can result in changes to cellular processes, leading to the observed biological effects.
Biochemical Pathways
Given the reported biological activities of related sulfonylamino azinones , it can be inferred that the compound may influence pathways related to inflammation, hypertension, diuresis, and cancer. The exact downstream effects would depend on the specific targets and their roles in these pathways.
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets Additionally, the compound’s action can be influenced by the specific cellular and tissue environments in which it is active
特性
IUPAC Name |
methyl 3-[[(E)-2-phenylethenyl]sulfonylamino]-3-thiophen-2-ylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S2/c1-21-16(18)12-14(15-8-5-10-22-15)17-23(19,20)11-9-13-6-3-2-4-7-13/h2-11,14,17H,12H2,1H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVPFEMYVIFXNF-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=CS1)NS(=O)(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC(C1=CC=CS1)NS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid](/img/structure/B2924647.png)
![1-(4-Fluorobenzoyl)-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]piperazine](/img/structure/B2924648.png)
![N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethylbenzamide](/img/structure/B2924649.png)



![(3S,11AR)-6-methoxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydrooxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxylic acid](/img/structure/B2924656.png)
![2-chloro-N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-6-fluorobenzamide](/img/structure/B2924659.png)

![7-methyl-6-oxo-N-(1-phenylethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2924663.png)
![Methyl 2-[2-[4-(dimethylsulfamoyl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2924665.png)
![6-tert-butyl-3-{[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2924666.png)

